Fumitremorgin B

Descripción general

Descripción

Métodos De Preparación

La fumitremorgina B se suele aislar de cultivos de hongos. Los hongos se cultivan en un medio adecuado, como el arroz, y el compuesto se extrae y purifica utilizando técnicas como la cromatografía en capa fina (TLC) y la cromatografía líquida de alta resolución (HPLC) . La ruta sintética implica la formación de brevianamida F a partir de L-triptófano y L-prolina, seguida de una serie de reacciones enzimáticas que incluyen prenilación, ciclación e hidroxilación .

Análisis De Reacciones Químicas

La fumitremorgina B experimenta varios tipos de reacciones químicas:

Aplicaciones Científicas De Investigación

La fumitremorgina B tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La fumitremorgina B ejerce sus efectos a través de varios mecanismos:

Inhibición de BCRP: Inhibe la proteína de resistencia al cáncer de mama, que participa en el eflujo de fármacos y contribuye a la multirresistencia a los fármacos en las células cancerosas.

Formación de endoperóxidos: El compuesto experimenta una reacción de formación de endoperóxidos catalizada por FtmOx1, que es esencial para su conversión a verruculogen.

Genotoxicidad: La fumitremorgina B puede causar daño al ADN en los linfocitos humanos, lo que indica sus posibles efectos genotóxicos.

Comparación Con Compuestos Similares

La fumitremorgina B forma parte de una familia más amplia de alcaloides de tipo fumitremorgina, que incluyen triprostatinas, ciclotriprostatinas, espirotriprostatinas y verruculogen . En comparación con estos compuestos, la fumitremorgina B es única debido a su patrón de prenilación específico y su potente actividad inhibitoria contra BCRP . Algunos compuestos similares incluyen:

Actividad Biológica

Fumitremorgin B is a significant mycotoxin produced by various fungi, particularly from the genus Aspergillus. This compound has garnered attention due to its biological activities, including its effects on human health and potential therapeutic applications. This article delves into the biosynthesis, pharmacological properties, and biological activities of this compound, supported by detailed research findings and data tables.

1. Biosynthesis of this compound

This compound is synthesized through a complex biosynthetic pathway involving several enzymatic steps. Key genes involved in this pathway have been identified in the Aspergillus species. The biosynthetic gene clusters (BGCs) responsible for the production of this compound include:

- ftmPS : Initiates the pathway by converting precursor compounds.

- FtmPT1/FtmB : Catalyzes the prenylation of brevianamide F to form tryprostatin B.

- FtmP450 enzymes : Convert tryprostatin B into various hydroxylated forms leading to this compound.

The final enzymatic step involves the conversion of this compound to verruculogen via the action of FtmOx1, an Fe(II) and α-ketoglutarate-dependent dioxygenase, which uniquely incorporates both oxygen atoms from a single O2 molecule into the product .

2. Biological Activity and Pharmacological Properties

This compound exhibits a range of biological activities that have been studied extensively. Its effects can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for different bacteria have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | Weak activity |

| Mycobacterium smegmatis | Weak activity |

These results suggest that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited .

2.2 Toxicological Effects

This compound is classified as a tremorgenic mycotoxin, known for its neurotoxic effects. Case studies involving animal models have shown that exposure can lead to tremors and other neurological symptoms, highlighting its potential risks in contaminated food sources .

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study conducted on leukopenic mice showed that infection with Aspergillus fumigatus, which produces this compound, resulted in significant lung lesions compared to controls, indicating its role in virulence and pathogenicity .

- Another investigation demonstrated that mutations in the ftmD gene could block the production of fumitremorgins, underscoring the importance of genetic factors in its biosynthesis and potential therapeutic targeting .

4. Conclusion

This compound is a biologically active compound with notable antimicrobial and toxicological properties. Its complex biosynthesis involves multiple enzymatic steps, making it a subject of interest for further research in both pharmacology and toxicology. Understanding its mechanisms can aid in developing strategies for managing its risks while exploring potential therapeutic applications.

Propiedades

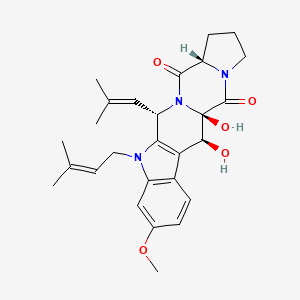

IUPAC Name |

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIYXEFMCIRZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

12626-17-4 | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.